8-bromo-2,4-dimethylfuro[3,2-c]quinoline
CAS No.:
Cat. No.: VC11203338
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrNO |
|---|---|
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | 8-bromo-2,4-dimethylfuro[3,2-c]quinoline |
| Standard InChI | InChI=1S/C13H10BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-6H,1-2H3 |
| Standard InChI Key | CVYDRJVACMWWHX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
| Canonical SMILES | CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name, 8-bromo-2,4-dimethylfuro[3,2-c]quinoline, reflects its fused bicyclic structure: a quinoline ring system (a benzene ring fused to a pyridine ring) conjoined with a furan ring. Key substituents include:
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A bromine atom at the 8-position of the quinoline moiety.
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Methyl groups at the 2- and 4-positions of the furan and quinoline rings, respectively.
The following table summarizes its fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | 8-bromo-2,4-dimethylfuro[3,2-c]quinoline |
| SMILES | CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
| InChI Key | CVYDRJVACMWWHX-UHFFFAOYSA-N |
| PubChem CID | 870345 |
Synthetic Strategies and Challenges
General Approaches to Furoquinoline Synthesis
The synthesis of furo[3,2-c]quinoline derivatives typically involves cyclization reactions to form the fused furan-quinoline system. For example:
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Chlorination and Demethylation: Starting with 7,8-dimethylquinoline-2,4-diol, sequential treatment with chlorinating agents (e.g., ) and demethylation yields intermediates prone to cyclization .
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Intramolecular Cyclization: Under mild acidic conditions, precursors with appropriately positioned hydroxyl or halogen groups undergo cyclization to form the furan ring.
Hypothetical Pathway for 8-Bromo-2,4-Dimethylfuro[3,2-c]Quinoline
A plausible synthesis route could involve:
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Bromination: Introducing bromine at the 8-position of a preformed quinoline derivative using electrophilic brominating agents (e.g., ) .
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Methylation: Installing methyl groups via Friedel-Crafts alkylation or nucleophilic substitution, depending on the reactivity of the target positions .
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Furan Ring Formation: Cyclization of a dihydroxy or dihalogenated intermediate in the presence of a dehydrating agent (e.g., ).
Key Challenge: Regioselectivity in bromination and methylation steps must be carefully controlled to avoid side products.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities in vitro.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and reduce toxicity.
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